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Compound of Interest

Compound Name: 2,7-Dichloro-1,6-naphthyridine

Cat. No.: B8250456 Get Quote

Introduction: The "Privileged" 2,7-Naphthyridine
Scaffold
The 2,7-naphthyridine scaffold (a diazanaphthalene isomer) has emerged as a critical

pharmacophore in modern oncology due to its unique electronic properties and ability to mimic

the adenine ring of ATP. Unlike its more common 1,5- or 1,8- isomers, the 2,7-arrangement

offers specific hydrogen-bonding vectors that are highly favorable for binding to the hinge

region of kinase domains and intercalating into DNA base pairs.
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Aberrant c-MET signaling drives tumor metastasis and resistance to EGFR inhibitors. 2,7-

naphthyridin-1(2H)-one derivatives have been identified as potent c-MET inhibitors, offering

superior selectivity over homologous kinases like RON.[1]

Mechanism of Action
The 2,7-naphthyridinone core functions as a "hinge binder." The lactam (or tautomeric) nitrogen

and oxygen atoms form crucial hydrogen bonds with the backbone residues of the kinase ATP-

binding pocket (specifically Pro1158 and Met1160 in c-MET).

Case Study: Compound 13f
Structure: 2,7-naphthyridin-1(2H)-one core decorated with a 2-amino-3-chloropyridine

moiety.[2]

Potency: IC₅₀ < 10 nM against c-MET.[1]

Efficacy: Demonstrated 114% Tumor Growth Inhibition (TGI) in U-87 MG (glioblastoma)

xenografts at 50 mg/kg, indicating tumor regression.[2]
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Figure 1: Mechanism of c-MET inhibition by 2,7-naphthyridine derivatives. The inhibitor blocks

downstream signaling cascades (PI3K, RAS, STAT3) responsible for proliferation and

metastasis.

Experimental Protocols
Protocol A: Synthesis of the 2,7-Naphthyridine Core
Objective: Synthesize the 2,7-naphthyridin-1(2H)-one scaffold for further functionalization.

Reagents:

4-Methylnicotinic acid ethyl ester

Dimethylformamide dimethyl acetal (DMF-DMA)

Ammonia (NH₃) or primary amines[3]

Sodium ethoxide (NaOEt)

Step-by-Step Methodology:

Enamine Formation:

Dissolve 4-methylnicotinic acid ethyl ester (1.0 eq) in anhydrous DMF.

Add DMF-DMA (1.5 eq) and reflux at 140°C for 4-6 hours.

Checkpoint: Monitor TLC for the disappearance of the starting ester. The product is the

intermediate enamine.

Evaporate solvent under reduced pressure to yield the crude enamine.

Cyclization:

Redissolve the crude enamine in ethanol.
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Add excess ammonia (gas or methanolic solution) or a specific aniline (for N-substituted

derivatives).

Heat in a sealed tube at 100°C for 12 hours.

Mechanism:[3][4] The amine attacks the enamine, followed by intramolecular nucleophilic

attack on the ester carbonyl, closing the ring.

Purification:

Cool the reaction mixture. The 2,7-naphthyridin-1(2H)-one often precipitates.

Filter and wash with cold ethanol/diethyl ether.

Recrystallize from DMF/Ethanol.

Protocol B: In Vitro MET Kinase Inhibition Assay
Objective: Determine the IC₅₀ of synthesized derivatives against c-MET.

System: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).

Enzyme Prep: Dilute recombinant human c-MET kinase (0.2 ng/µL) in Kinase Buffer (50 mM

HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

Compound Prep: Prepare 3-fold serial dilutions of the 2,7-naphthyridine derivative in DMSO

(Top concentration: 10 µM).

Reaction:

Add 2 µL of Compound to 384-well plate.

Add 4 µL of Enzyme solution. Incubate 15 min at RT.

Add 4 µL of Substrate Mix (20 µM ATP + 0.2 µg/µL Poly Glu:Tyr 4:1 peptide).

Incubate for 60 minutes at RT.

Detection:
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Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate

40 min.

Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30

min.

Analysis: Measure luminescence. Plot RLU vs. log[Compound] to calculate IC₅₀ using non-

linear regression (GraphPad Prism).

Emerging Application: MASTL Inhibition & Mitotic
Catastrophe
Recent patents and studies highlight 2,7-naphthyridines as inhibitors of MASTL (Microtubule-

associated serine/threonine kinase-like).

Biological Logic: MASTL inhibits PP2A-B55 (a phosphatase). By inhibiting MASTL, PP2A-

B55 is reactivated, which prematurely dephosphorylates CDK substrates, leading to mitotic

collapse and cell death.

Target Population: Triple-Negative Breast Cancer (TNBC) cells are particularly sensitive to

MASTL inhibition.
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Figure 2: Therapeutic logic of MASTL inhibition. 2,7-naphthyridines block MASTL, preventing

the inhibition of PP2A. Reactivated PP2A forces the cell out of mitosis prematurely, causing

death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8250456#application-of-2-7-naphthyridine-
derivatives-in-cancer-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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